

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-methylphenyl)acetamide

Cat. No.: B1580810

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This guide provides a comprehensive technical overview of **2-chloro-N-(2-methylphenyl)acetamide**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.

Core Chemical Identity and Properties

2-chloro-N-(2-methylphenyl)acetamide, also known as 2-chloro-ortho-acetotoluidide, is an aromatic amide that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring a chloroacetamide group attached to an o-toluidine moiety, imparts specific reactivity that is leveraged in the creation of more complex molecules.

Key Identifiers:

- IUPAC Name: **2-chloro-N-(2-methylphenyl)acetamide**
- CAS Number: 37394-93-7^{[1][2][3]}
- Molecular Formula: C₉H₁₀ClNO^{[1][3]}
- Molecular Weight: 183.63 g/mol ^{[1][2]}

The physicochemical properties of this compound are critical for its application in experimental settings, influencing reaction conditions, solvent selection, and purification methods.

Table 1: Physicochemical Properties of **2-chloro-N-(2-methylphenyl)acetamide**

Property	Value	Source(s)
Appearance	Powder	[1]
Boiling Point	326 °C at 760 mmHg	[1][3]
Density	1.222 g/cm ³	[1][3]
Flash Point	151 °C	[1]
Water Solubility	303.18 mg/L (Predicted)	[2]
LogP (Octanol/Water Partition Coefficient)	2.245	[1]
Refractive Index	1.583	[1]

Synthesis and Mechanism

The primary route for synthesizing **2-chloro-N-(2-methylphenyl)acetamide** is through the acylation of o-toluidine with chloroacetyl chloride.[1][2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Causality in Experimental Design:

The choice of reactants is deliberate. O-toluidine provides the core aromatic structure, while chloroacetyl chloride introduces the reactive chloroacetamide functional group. The chloroacetyl group is an excellent electrophile and the resulting α -chloro amide is a versatile handle for subsequent nucleophilic substitution reactions, making this compound a valuable intermediate.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize **2-chloro-N-(2-methylphenyl)acetamide** from o-toluidine and chloroacetyl chloride.

Materials:

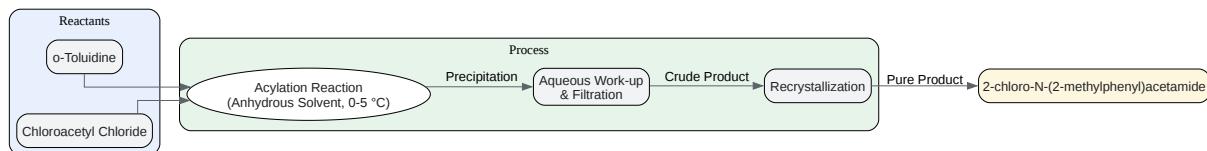
- o-Toluidine (CAS: 95-53-4)[[1](#)]
- Chloroacetyl chloride (CAS: 79-04-9)[[1](#)]
- Anhydrous solvent (e.g., dichloromethane or toluene)
- A weak base (e.g., sodium acetate or pyridine)
- Ice bath
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve o-toluidine in the chosen anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.
- Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C to control the exothermic reaction. The slow addition is crucial to prevent side reactions and ensure a high yield.
- Neutralization: Concurrently or subsequently, add the weak base to neutralize the HCl formed during the reaction. This step prevents the protonation of the starting amine, which would render it non-nucleophilic.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-toluidine) is consumed.
- Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

- Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts and impurities, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified **2-chloro-N-(2-methylphenyl)acetamide**.

Visualization of Synthesis Workflow



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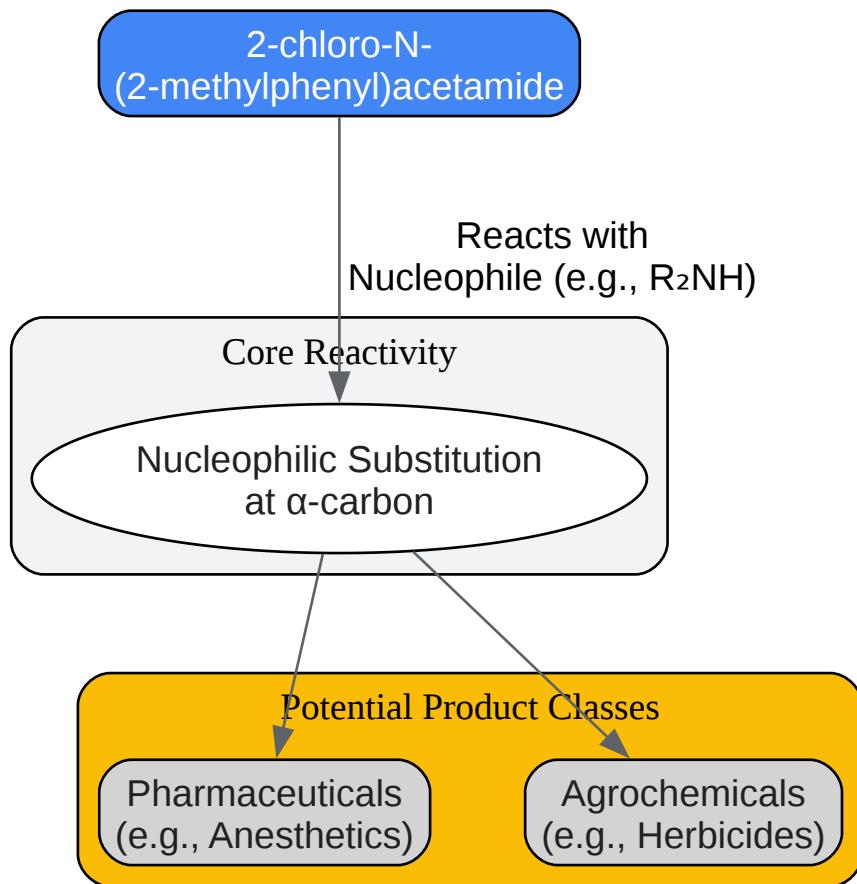
Caption: Workflow for the synthesis of **2-chloro-N-(2-methylphenyl)acetamide**.

Applications in Synthesis

2-chloro-N-(2-methylphenyl)acetamide is not typically an end-product but rather a crucial intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

For instance, its structural analogues, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are well-known precursors in the synthesis of pharmaceuticals like Lidocaine and agrochemicals like Acetochlor.^{[4][5][6]} The reaction involves substituting the chlorine atom with an amine, forming a new C-N bond and building a more complex molecular architecture.

Logical Relationship Diagram



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Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Toxicology

While specific toxicological data for **2-chloro-N-(2-methylphenyl)acetamide** is limited in the provided results, data for structurally similar chloroacetamides provide essential guidance. Chloroacetamide and its derivatives are generally classified as hazardous substances.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Hazard Identification (based on analogues):

- Skin Irritation: Causes skin irritation.[\[7\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation.[\[7\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[\[8\]](#)

- Sensitization: Repeated or prolonged contact may cause skin sensitization.[9][10]
- Toxicity: Analogues like 2-chloroacetamide are toxic if swallowed.[9][10]

Protocol for Safe Handling

Self-Validating System: Adherence to this protocol ensures minimal exposure and validates a safe laboratory environment.

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[8]
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.[9][10]
 - Lab Coat: A standard lab coat is required to prevent skin contact.
- Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
- Spill & Disposal: In case of a spill, avoid creating dust.[8] Sweep up the material and place it in a suitable, closed container for disposal.[8] Dispose of waste material through a licensed waste disposal company.[7][8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **2-chloro-N-(2-methylphenyl)acetamide** and for monitoring reaction progress.

General HPLC Protocol

Objective: To determine the purity of a **2-chloro-N-(2-methylphenyl)acetamide** sample.

Instrumentation & Reagents:

- HPLC system with a UV detector.
- Reverse-phase C18 column.
- HPLC-grade acetonitrile and water.
- Sample of **2-chloro-N-(2-methylphenyl)acetamide**.

Procedure:

- Standard Preparation: Prepare a standard solution of known concentration by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile).
- Sample Preparation: Prepare the sample solution by dissolving it in the same solvent as the standard.
- Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water. An isocratic or gradient elution can be used.[5]
- Chromatographic Conditions:
 - Flow Rate: Set to a typical rate, such as 1.0 mL/min.[5]
 - Injection Volume: Inject a small volume, typically 10-20 μ L.[5]
 - Detection: Monitor the elution using a UV detector at a wavelength appropriate for the compound's chromophore.[5]
- Analysis: Run the standard and sample solutions. Identify the peak for **2-chloro-N-(2-methylphenyl)acetamide** by comparing the retention time with the standard. Purity can be calculated based on the area of the peak relative to the total peak area.

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